Ethyl 8-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate
Description
Overview of Imidazo[1,2-a]pyridine Derivatives in Heterocyclic Chemistry
Imidazo[1,2-a]pyridine derivatives represent a crucial class of bicyclic heterocyclic compounds that have garnered significant attention in the field of organic and medicinal chemistry. These compounds are characterized by a fused ring system containing both nitrogen atoms as heteroatoms within their structural framework, classifying them as important members of the broader category of heterocyclic compounds. The imidazo[1,2-a]pyridine scaffold is recognized as a privileged structure in drug discovery due to its versatile chemical properties and broad spectrum of biological activities.
The importance of heterocyclic compounds in general cannot be overstated, as they constitute more than half of all known chemical compounds and are present in 59% of United States Food and Drug Administration-approved pharmaceuticals that contain nitrogen heterocycles. Within this extensive family, imidazo[1,2-a]pyridines occupy a particularly significant position due to their occurrence in numerous pharmacologically active molecules and marketed formulations. The bicyclic 5-6 heterocyclic ring system of imidazo[1,2-a]pyridines provides a robust molecular framework that can accommodate various functional group modifications while maintaining structural integrity.
The synthetic accessibility of imidazo[1,2-a]pyridine derivatives has been greatly enhanced through the development of numerous synthetic methodologies over the past decades. These include traditional condensation reactions, metal-free direct synthesis approaches, and more advanced techniques such as carbene transformations and carbon-hydrogen functionalization strategies. The versatility of synthetic approaches has enabled researchers to create diverse libraries of imidazo[1,2-a]pyridine compounds with varying substitution patterns and functional groups.
Recent advances in the field have focused on developing environmentally friendly synthetic protocols that maximize atom economy and minimize the generation of hazardous byproducts. These green chemistry approaches have become increasingly important in pharmaceutical applications where the use of inexpensive catalysts and mild reaction conditions constitutes a critical factor in drug development processes. The ongoing research in this area continues to expand the synthetic toolbox available for accessing imidazo[1,2-a]pyridine derivatives with enhanced properties and improved synthetic efficiency.
Significance of Halogenated and Fluorinated Imidazo[1,2-a]pyridines
Halogenated and fluorinated imidazo[1,2-a]pyridine derivatives occupy a special position within the broader family of heterocyclic compounds due to the unique properties imparted by halogen atoms. The introduction of halogen substituents, particularly fluorine and bromine, into the imidazo[1,2-a]pyridine framework significantly alters the electronic and steric characteristics of these molecules, leading to enhanced biological activity and improved pharmacokinetic properties. The strategic incorporation of these electronegative atoms has become a cornerstone strategy in medicinal chemistry for optimizing drug-like properties.
Fluorinated heterocycles, in particular, have gained prominence due to the unique properties of the carbon-fluorine bond, which is one of the strongest single bonds in organic chemistry. The trifluoromethyl group, as found in ethyl 8-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate, represents a particularly valuable functional group that enhances metabolic stability, increases lipophilicity, and often improves binding affinity to biological targets. This functional group has been extensively utilized in the development of covalent anticancer agents, where the electron-withdrawing nature of the trifluoromethyl group can modulate the reactivity of adjacent electrophilic centers.
The brominated derivatives within the imidazo[1,2-a]pyridine family serve multiple purposes in pharmaceutical chemistry. Bromine atoms can act as leaving groups in substitution reactions, enabling further structural modifications through cross-coupling reactions such as Suzuki, Heck, or Sonogashira couplings. Additionally, the presence of bromine can influence the electronic distribution within the heterocyclic system, potentially enhancing binding interactions with protein targets through halogen bonding effects.
Recent research has demonstrated that combinations of halogen substituents, such as the simultaneous presence of bromine and trifluoromethyl groups, can provide synergistic effects in terms of biological activity and selectivity. These multi-halogenated compounds often exhibit superior pharmacological profiles compared to their non-halogenated counterparts, making them attractive targets for drug discovery programs. The atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines has further expanded the possibilities for creating stereochemically defined halogenated derivatives with enhanced specificity.
Rationale for Studying this compound
The selection of this compound as a subject of detailed investigation is justified by several compelling scientific and practical considerations. This compound represents a sophisticated example of multi-functional heterocyclic architecture, incorporating three distinct functional elements: the bromine substituent at position 8, the trifluoromethyl group at position 2, and the ethyl carboxylate moiety at position 3. Each of these functional groups contributes unique chemical and biological properties that collectively define the overall behavior of the molecule.
The molecular formula C₁₁H₈BrF₃N₂O₂ reflects a relatively compact structure with a molecular weight of 337.09 grams per mole, placing it within the optimal range for drug-like compounds according to Lipinski's Rule of Five. The combination of halogen atoms and the ester functionality provides multiple sites for potential chemical modifications, making this compound an excellent scaffold for structure-activity relationship studies and lead compound optimization. The presence of both electron-withdrawing groups (trifluoromethyl and carboxylate) and the bromine atom creates a unique electronic environment that may contribute to specific binding interactions with biological targets.
From a synthetic perspective, this compound serves as a valuable intermediate in the construction of more complex molecular architectures. The bromine atom can be readily displaced through various cross-coupling reactions, while the ester group can be hydrolyzed to provide the corresponding carboxylic acid or reduced to yield the primary alcohol. These transformations enable the systematic exploration of structure-activity relationships and the development of focused compound libraries.
The commercial availability of this compound from multiple suppliers indicates its recognized importance in chemical research and development. The established synthetic routes and characterized physicochemical properties, including a melting point of 106-108°C, provide a solid foundation for further research endeavors. The compound's stability under ambient storage conditions enhances its utility as a research tool and potential pharmaceutical intermediate.
Scope and Objectives of the Research
The comprehensive study of this compound encompasses multiple dimensions of chemical research, ranging from fundamental structural characterization to advanced applications in medicinal chemistry. The primary objective involves establishing a complete understanding of the compound's molecular properties, including its electronic structure, conformational preferences, and intermolecular interactions. This foundational knowledge provides the basis for predicting and rationalizing the compound's behavior in various chemical and biological contexts.
A significant focus of the research involves investigating the synthetic methodologies available for accessing this compound and related derivatives. The exploration of synthetic routes includes both established protocols and novel approaches, with particular emphasis on methods that enable regioselective introduction of the halogen substituents and the trifluoromethyl group. The development of efficient synthetic strategies is crucial for enabling broader access to this compound class and facilitating structure-activity relationship studies.
The research objectives also encompass detailed characterization of the compound's physicochemical properties, including solubility, stability, and spectroscopic signatures. These fundamental properties determine the compound's behavior in various experimental conditions and influence its potential applications in pharmaceutical research. Understanding these characteristics is essential for optimizing formulation strategies and predicting in vivo behavior.
Furthermore, the investigation aims to establish connections between the molecular structure of this compound and its potential biological activities. While avoiding specific pharmacological discussions, the research seeks to understand how the unique combination of functional groups influences molecular recognition events and binding interactions. This knowledge contributes to the broader understanding of structure-function relationships in heterocyclic chemistry and supports rational drug design efforts.
Properties
IUPAC Name |
ethyl 8-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrF3N2O2/c1-2-19-10(18)7-8(11(13,14)15)16-9-6(12)4-3-5-17(7)9/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQHNAZOKLOJAAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1C=CC=C2Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30670598 | |
| Record name | Ethyl 8-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1038389-86-4 | |
| Record name | Ethyl 8-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of 2-Aminopyridines with Alkynes or Ynamides
A widely used approach involves the copper-catalyzed intermolecular diamination of 2-aminopyridines with electron-rich alkynes such as ynamides or ynamines under aerobic conditions. This method affords regioselective formation of imidazo[1,2-a]pyridines with substitution at the 3-position, which can be further functionalized. For example, Cu(OTf)2 catalysis at 60 °C in acetonitrile yields imidazo[1,2-a]pyridines with good regioselectivity and moderate to high yields (45-69%) depending on substrates.
Metal-Free Cycloisomerization
An alternative green method utilizes NaOH-promoted cycloisomerization of N-propargylpyridinium salts under ambient aqueous conditions. This rapid, metal-free route delivers imidazo[1,2-a]pyridines in near-quantitative yields within minutes and tolerates various substituents including halogens and trifluoromethyl groups, which are critical for subsequent functionalization steps.
Introduction of the Trifluoromethyl Group at the 2-Position
The trifluoromethyl substituent is introduced either via:
- Use of trifluoromethylated starting materials such as trifluoroacetonitrile in a [3+2] cycloaddition with pyridinium ylides to form 2-trifluoromethyl imidazo[1,2-a]pyridines,
- Or by employing trifluoromethyl-substituted 2-aminopyridines or their derivatives in the cyclization step.
These methods ensure the trifluoromethyl group is positioned at the 2-position of the imidazo[1,2-a]pyridine ring with high regioselectivity.
Selective Bromination at the 8-Position
Bromination at the 8-position of the imidazo[1,2-a]pyridine core is typically achieved by:
- Direct electrophilic bromination of the synthesized imidazo[1,2-a]pyridine derivatives using brominating agents such as N-bromosuccinimide or N-iodophthalimide under controlled conditions.
- Alternatively, starting from 8-bromo-2-aminopyridine precursors allows the bromine to be incorporated prior to cyclization, simplifying downstream steps and improving yields.
Installation of the Ethyl Carboxylate Group at the 3-Position
The 3-carboxylate ester group is introduced via:
- Pd-catalyzed aerobic C–H carbonylative esterification of imidazo[1,2-a]pyridines using alkyl alcohols as carbonyl sources under mild conditions. This method avoids the use of toxic carbon monoxide and provides a green, practical route to 3-carboxylates including ethyl esters.
- Alternatively, multi-component one-pot reactions involving β-keto esters and 2-aminopyridines under acid catalysis (e.g., phosphotungstic acid hydrate) facilitate the formation of Mannich-type intermediates that cyclize to give the ester-functionalized imidazo[1,2-a]pyridines.
Representative Preparation Protocol
| Step | Reagents/Conditions | Outcome | Yield (%) | Notes |
|---|---|---|---|---|
| 1. Cyclization | 2-Aminopyridine + trifluoroacetonitrile + pyridinium ylide or ynamide, Cu(OTf)2 catalyst, O2 atmosphere, 60 °C, 12-24 h | Formation of 2-(trifluoromethyl)imidazo[1,2-a]pyridine core | 45-69 | Regioselective C3 substitution |
| 2. Bromination | N-bromosuccinimide or N-iodophthalimide in acetonitrile, room temp | Selective bromination at 8-position | 38-45 | Controlled to avoid polybromination |
| 3. Esterification | Pd catalyst, alkyl alcohol (ethanol), aerobic conditions, mild temp | C–H carbonylative esterification at 3-position | 50-70 | Green alternative to CO |
| 4. Purification | Column chromatography, recrystallization | Pure Ethyl 8-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate | - | Characterization by NMR, HRMS, X-ray crystallography |
Research Findings and Analytical Data
- The cyclization and functionalization steps have been confirmed by single-crystal X-ray diffraction, validating the regioselectivity and substitution pattern on the imidazo[1,2-a]pyridine ring.
- NMR (¹H, ¹³C) and HRMS data support the successful introduction of trifluoromethyl, bromo, and ethyl carboxylate groups with correct chemical shifts and molecular weights consistent with the target compound.
- The Pd-catalyzed carbonylative esterification represents a mild and practical method that avoids hazardous carbon monoxide, using alkyl alcohols as carbonyl sources, yielding high purity esters suitable for further applications.
- Metal-free aqueous cycloisomerization methods provide an environmentally benign alternative with high space-time yields and tolerance to sensitive groups like bromine and trifluoromethyl, which is advantageous for scale-up.
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide (H₂O₂) for oxidation reactions.
Reducing Agents: Such as sodium borohydride (NaBH₄) for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
Biological Activities
Ethyl 8-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate exhibits various biological activities that make it a candidate for further investigation:
- Antimicrobial Activity : Preliminary studies suggest that imidazo[1,2-a]pyridine derivatives can exhibit antimicrobial properties, which may be beneficial in developing new antibiotics or antifungal agents.
- Anticancer Potential : Research indicates that compounds containing imidazole rings have shown promise in anticancer therapies. This compound may play a role in targeting cancer cells due to its unique structure and substituents.
- Enzyme Inhibition : The compound may serve as an inhibitor for specific enzymes involved in metabolic pathways, which could be crucial for developing treatments for metabolic disorders.
Applications in Medicinal Chemistry
The unique structure of this compound allows it to be utilized in various medicinal chemistry applications:
- Drug Development : Its potential as a scaffold for drug design is notable. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of drugs, making this compound a valuable starting point for synthesizing new therapeutic agents.
- Bioconjugation : The ability to modify the compound can lead to the development of bioconjugates for targeted drug delivery systems. This application is particularly relevant in cancer therapy, where targeted delivery can minimize side effects.
Material Science Applications
In addition to its biological applications, this compound shows promise in material science:
- Polymer Synthesis : The compound can be used as a monomer or additive in polymer chemistry, potentially leading to materials with enhanced properties such as thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of ethyl 8-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, leading to changes in cellular processes. For example, it has been shown to bind to the Vitamin K3-binding region of the FtsZ protein in Streptococcus pneumoniae, inhibiting bacterial cell division .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of Ethyl 8-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate can be contextualized through comparisons with related imidazo[1,2-a]pyridine derivatives. Key differentiating factors include substituent positions, halogen/functional group variations, and physicochemical properties.
Substituent Position Isomers
Halogen-Substituted Analogues
Biological Activity
Ethyl 8-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate (CAS Number: 1038389-86-4) is a synthetic compound belonging to the imidazo[1,2-a]pyridine family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H8BrF3N2O2
- Molecular Weight : 337.1 g/mol
- Chemical Structure : The compound features a bromine atom and a trifluoromethyl group, which are critical for its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has demonstrated significant inhibitory effects on various cancer cell lines, particularly in triple-negative breast cancer (TNBC).
- Inhibition of Cell Proliferation : The compound exhibited an IC50 value of 0.126 μM against MDA-MB-231 TNBC cells, indicating potent antiproliferative activity. In comparison, the commonly used chemotherapeutic agent 5-Fluorouracil (5-FU) showed an IC50 of 17.02 μM in the same cell line, suggesting a superior efficacy of the compound in targeting cancer cells .
- Mechanism of Action : The compound was found to induce apoptosis in cancer cells by increasing caspase-9 levels and inhibiting key signaling pathways associated with cell survival and proliferation. This mechanism was further supported by studies showing that treatment with the compound led to cell cycle arrest at the G2/M phase .
Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties.
- Cytokine Modulation : In vitro studies have shown that the compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential applications in treating inflammatory diseases .
Antimicrobial Activity
The compound's antimicrobial properties have been explored, particularly against various bacterial strains.
- Bacterial Inhibition : Preliminary data indicate that this compound exhibits significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Case Study 1: Breast Cancer Treatment
A study conducted on MDA-MB-231 xenograft models treated with this compound demonstrated a marked reduction in tumor size compared to control groups. The treatment led to a significant decrease in metastasis and improved survival rates among treated mice .
Case Study 2: Inflammation Model
In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in reduced edema and lower levels of inflammatory markers in serum samples. This suggests its potential as an anti-inflammatory agent in clinical settings .
Q & A
Q. What are the typical synthetic routes for Ethyl 8-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate?
The synthesis often involves multi-step substitution and cyclization reactions. Key methods include:
- Substitution-Cyclization Strategy : Starting with ethyl bromopyruvate (F1) and substituted pyridines (e.g., 3-chloro-5-(trifluoromethyl)pyridin-2-amine, F2), nucleophilic substitution forms intermediates, followed by cyclization to yield the imidazo[1,2-a]pyridine core .
- Three-Component Coupling (TCC) : Copper-catalyzed reactions of 2-aminopyridines with aldehydes and alkynes provide a modular approach for introducing diverse substituents .
- Optimized Yields : Substitution reactions under reflux with K₂CO₃ in DMF achieve yields >87% for intermediates, while cyclization steps require controlled temperature (e.g., 80–100°C) .
Q. How is the compound structurally characterized?
Structural elucidation relies on:
- NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., trifluoromethyl at δ ~4.3 ppm, aromatic protons at δ 7.5–8.5 ppm). ¹³C NMR confirms carbonyl (δ ~165 ppm) and CF₃ (δ ~125 ppm) groups .
- HRMS : Validates molecular weight (e.g., calculated vs. observed m/z for [M+H]⁺: ±0.5 ppm error). Discrepancies may arise from isotopic impurities or calibration .
- X-ray Crystallography : Resolves torsional angles (e.g., 55.6° between carboxylate and heterocycle planes) and intermolecular interactions .
Q. What are its primary applications in academic research?
The compound serves as:
- Pharmacophore Scaffold : For developing PI3K inhibitors (e.g., HS-173) with anti-fibrotic activity .
- Intermediate in Medicinal Chemistry : Used to synthesize derivatives with antifungal, anticancer, or anti-inflammatory properties .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields?
Key parameters include:
- Catalyst Selection : Cu(I) catalysts (e.g., CuBr) enhance three-component coupling efficiency .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
- Temperature Control : Cyclization at 80–100°C minimizes side reactions .
- Purification : Column chromatography (hexane/ethyl acetate gradients) isolates products with >95% purity .
Q. How to address contradictions in spectroscopic data during characterization?
Common issues and solutions:
- HRMS Discrepancies : Recalibrate instruments using standard references. Verify isotopic patterns (e.g., bromine’s ¹:¹ isotope ratio) .
- NMR Signal Overlap : Use 2D techniques (COSY, HSQC) to resolve aromatic protons. Deuteration (e.g., DMSO-d₆) enhances resolution .
- Crystallization Artifacts : Recrystallize from hexane/ethyl acetate to avoid solvent inclusion .
Q. What mechanistic insights exist for cyclization reactions in its synthesis?
The formation of the imidazo[1,2-a]pyridine core proceeds via:
- Nucleophilic Attack : 2-aminopyridine’s amine reacts with α-halo carbonyl compounds (e.g., ethyl bromopyruvate), forming a Schiff base intermediate .
- Cyclization : Intramolecular dehydration closes the five-membered ring. DFT studies suggest transition states stabilized by electron-withdrawing groups (e.g., CF₃) .
- Catalytic Pathways : Cu(I) facilitates alkyne-azide cycloaddition in TCC methods, enabling regioselective bond formation .
Q. What biological screening methods evaluate its activity?
- In Vitro Assays : PI3K inhibition is tested via kinase activity assays (IC₅₀ values) .
- Apoptosis Studies : Flow cytometry (Annexin V/PI staining) quantifies HSC apoptosis in liver fibrosis models .
- In Vivo Models : Rodent fibrosis assays (CCl₄-induced) assess hepatic collagen deposition via Masson’s trichrome staining .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
